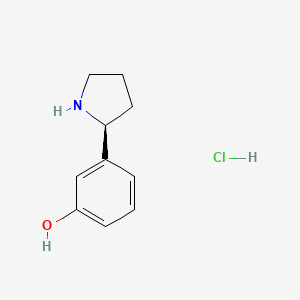

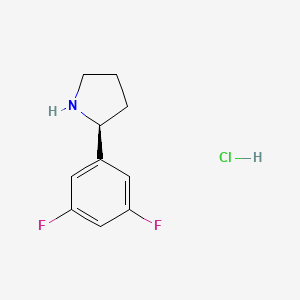

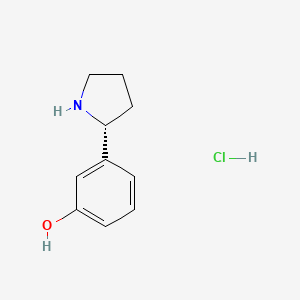

(S)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Versatile Scaffold for Novel Compounds

(S)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride, through its pyrrolidine component, plays a crucial role in the development of biologically active compounds. Pyrrolidine, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry for the treatment of human diseases. Its utility stems from the ability to explore pharmacophore space effectively due to sp3-hybridization, contribute to stereochemistry, and offer increased 3D coverage through non-planarity, which aids in the design of drug candidates with varied biological profiles. This versatility is highlighted in the synthesis and functionalization of pyrrolidine rings, where different stereoisomers and spatial orientations of substituents can lead to distinct biological activities (Li Petri et al., 2021).

Matrix Metalloproteinase Inhibition

The pyrrolidine scaffold serves as a foundation for developing matrix metalloproteinase (MMP) inhibitors. These inhibitors are potential therapeutic agents for cancer, rheumatic, and cardiovascular diseases. By employing pyrrolidine-based structures, researchers have developed compounds showing low nanomolar activity against specific MMP subclasses. This success underscores pyrrolidine's efficacy as a scaffold from which potent MMP inhibitors can be designed, showcasing the compound's potential in therapeutic development (Cheng et al., 2008).

Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

Another application is in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. This compound's synthesis involves multifaceted pathways employing various catalysts to develop derivatives with significant biological implications. The application of hybrid catalysts for these syntheses further illustrates the compound's importance in creating lead molecules for pharmaceutical research (Parmar et al., 2023).

Medicinal Importance and Chemosensing Applications

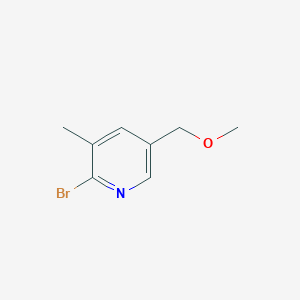

Furthermore, pyridine derivatives, closely related to the pyrrolidine structure, demonstrate significant heterocyclic compounds' roles in medicinal and chemosensing applications. They exhibit various biological activities such as antibacterial, antioxidant, and anticancer. Pyridine derivatives' potential in analytical chemistry as chemosensors underscores the broader implications of related structures like this compound in scientific research, showing their capacity to function as highly effective chemosensors for detecting various species in different samples (Abu-Taweel et al., 2022).

properties

IUPAC Name |

(2S)-2-(3,5-difluorophenyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N.ClH/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10;/h4-6,10,13H,1-3H2;1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNQBQBSZWTLJM-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=CC(=C2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC(=CC(=C2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-ethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295253.png)

![(2R,3S)-1-[(t-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B6295261.png)

![(2R,5R)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid](/img/structure/B6295270.png)

![1'-t-Butyl 6a-methyl hexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-1',6a-dicarboxylate](/img/structure/B6295274.png)

![t-Butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate](/img/structure/B6295282.png)